
7-chloro-3-(morpholinocarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-3-(morpholinocarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-(morpholinocarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-(morpholinocarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Psychoactive Drug Development
7-chloro-1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ^6,1,2-benzothiadiazin-3-yl-morpholin-4-ylmethanone belongs to the benzodiazepine class. Benzodiazepines are well-known for their anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. Researchers have extensively studied these compounds due to their diverse spectrum of biological activities . This compound, in particular, has been investigated as a psychoactive drug. Its pharmacological effects and potential therapeutic applications warrant further exploration.
Medicinal Chemistry and Drug Design
Benzodiazepines serve as “privileged structures” in medicinal chemistry. Their two-ring nitrogen system makes them essential building blocks for designing novel therapeutic agents. Researchers have synthesized various derivatives by modifying the benzodiazepine scaffold. This compound could be a valuable starting point for designing new drugs targeting central nervous system disorders, motor disorders, and psychoses .
Analytical Chemistry: RP-HPLC Method Development
In pharmaceutical research, accurate and precise analytical methods are crucial. Scientists have developed and validated a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying 7-chloro-1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ^6,1,2-benzothiadiazin-3-yl-morpholin-4-ylmethanone. This method allows simultaneous estimation of the compound in bulk and pharmaceutical dosage forms. The validation parameters include selectivity, sensitivity, accuracy, precision, linearity, specificity, limit of detection, and limit of quantification .
Novel Eicosatetraenoic Acid Synthesis
Researchers have explored the synthesis of novel eicosatetraenoic acids as potent OXE receptor agents. Chloro-substituted indole analogs, including this compound, have been used as intermediates in the synthesis of eicosatetraenoic acids. These compounds exhibit promising pharmacological properties and may find applications in inflammation-related disorders .
Antimicrobial Activity and Quinoline Derivatives
The 7-chloro-4-aminoquinoline scaffold has been efficiently synthesized and explored for its antimicrobial activity. Nucleophilic aromatic substitution reactions with various diaminoalkanes led to novel derivatives. These compounds, including the one , have shown potential as antimicrobial agents. Further studies could reveal their efficacy against specific pathogens .
Eigenschaften
IUPAC Name |
[7-chloro-1-[(4-ethenylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-15-3-5-16(6-4-15)14-25-18-13-17(22)7-8-19(18)30(27,28)20(23-25)21(26)24-9-11-29-12-10-24/h2-8,13H,1,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZOEYQLUJPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-(morpholinocarbonyl)-1-(4-vinylbenzyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

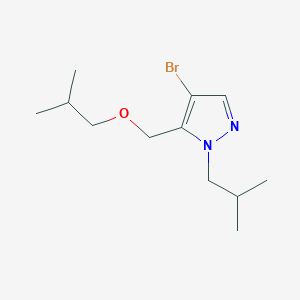
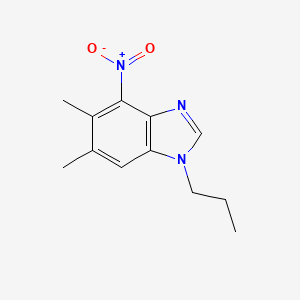


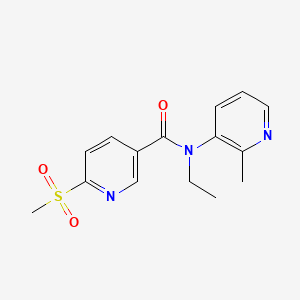
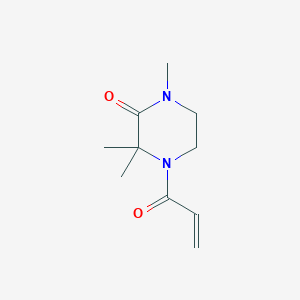
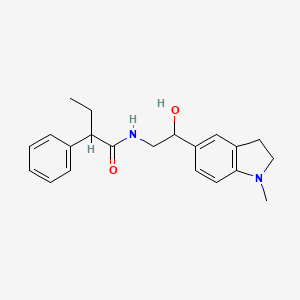
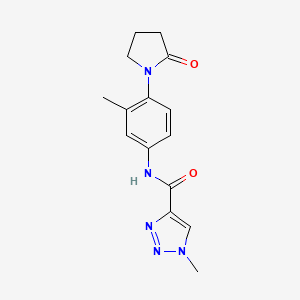
![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)

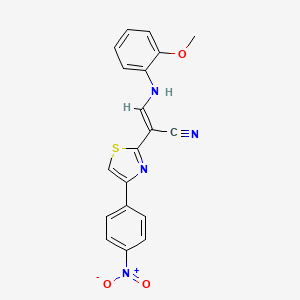
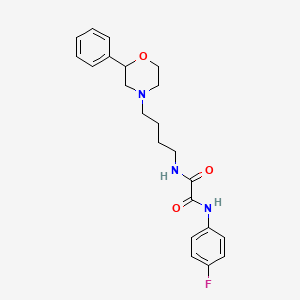
![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)
![N-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B2458810.png)